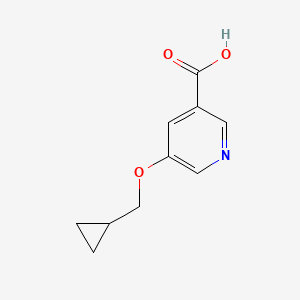

![molecular formula C52H36N2 B3027860 N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 141752-82-1](/img/structure/B3027860.png)

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

説明

Naphthalene derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The compound , N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine, is a naphthalene-based molecule that is likely to exhibit unique physical and chemical characteristics due to its extended aromatic system and the presence of amine groups.

Synthesis Analysis

The synthesis of naphthalene derivatives can involve multiple steps, including bromination, imidization, nucleophilic substitution, and reductive dehalogenation. For instance, the synthesis of naphthalene bisimides (NDIs) with heterocyclic moieties has been achieved using a stepwise protocol starting from dibromonaphthalene bisanhydrides . Similarly, the synthesis of novel naphthalene diamines for polyimide production involves molecular design and copolymerization processes . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with the potential for various conformations and intramolecular interactions. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, has been characterized by X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . This suggests that the molecular structure of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine would also be worth investigating to understand its conformation and potential intramolecular interactions.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions, including acid/base equilibria and nucleophilic substitutions. The unexpected acidity of some heterocyclic NDIs has been rationalized by computational methods, indicating a strong solvation effect in aqueous solvent . Additionally, core-tetrasubstituted naphthalene diimides have been synthesized, allowing for the study of their reactivity with different nucleophiles . These findings could provide insights into the reactivity of the compound , especially regarding its amine groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, polyimides derived from naphthalene diamines exhibit high thermal stability and solubility, which are attributed to the introduction of a naphthalene unit into the side chain . The optical and electrochemical properties of core-tetrasubstituted NDIs have been studied, showing significant shifts in absorption maxima due to the electronic nature and number of core substituents . These studies suggest that the physical and chemical properties of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine would be of great interest, particularly its thermal stability, solubility, and optical characteristics.

科学的研究の応用

OLED Materials

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine is prominently used in the development of organic light-emitting diodes (OLEDs). Novel host materials containing this compound have been synthesized, exhibiting high thermal and morphological stability, essential for efficient OLEDs. For instance, devices utilizing these materials have shown high current and power efficiency with low efficiency roll-off, indicating their potential in creating effective OLED displays (Zhang et al., 2015), (Zhang et al., 2015).

Charge Transport in Organic Materials

This compound has also been studied in relation to its charge mobility in amorphous organic materials. Detailed analysis and application of hopping theory have provided insights into the parameters affecting charge mobility in such materials, which is crucial for developing high-performance electronic devices (Lee et al., 2011), (Sohlberg et al., 2012).

Organic Solar Cells

In the field of organic solar cells, derivatives of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine have been developed as new electron acceptors. These derivatives show strong UV absorption and appropriate energy levels, contributing to the efficiency of solution-processed organic solar cells (Nagarjuna et al., 2017).

Fluorescent Sensors

Additionally, this compound has been utilized in the synthesis of fluorescent sensors, specifically for the detection of explosive materials like trinitrophenol in water. The sensors' design incorporates π-electron-rich and Lewis basic moieties for effective sensing, demonstrating the compound's versatility in sensor technology (Chakraborty & Mandal, 2018).

Antibacterial Activity

Furthermore, derivatives of this compound have shown potential antibacterial activity, indicating its usefulness in developing new antimicrobial agents (Muddukrishnaiah et al., 2020).

作用機序

特性

IUPAC Name |

N-[4-[4-(dinaphthalen-2-ylamino)phenyl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCGXXHCELUCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

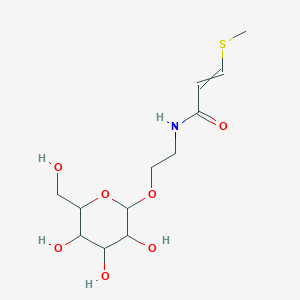

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

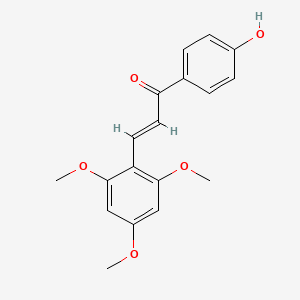

![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)

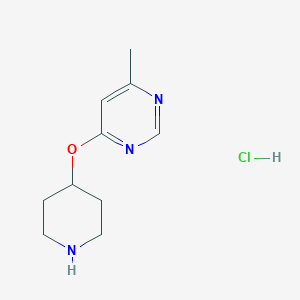

![1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B3027785.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)

![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)